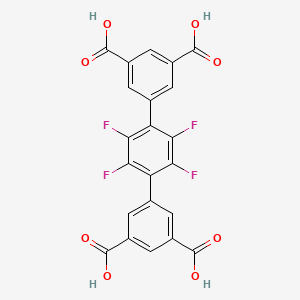
5,5'-(2,3,5,6-Tetrafluoro-1,4-phenylene)bisisophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains two isophthalic acid groups attached to a tetrafluoro-1,4-phenylene group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a tetrafluoro-1,4-phenylene group with isophthalic acid or its derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely involve a central tetrafluoro-1,4-phenylene group with two isophthalic acid groups attached at the 5 and 5’ positions .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex and would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar structure, 2,3,5,6-Tetrafluoro-1,4-phenylenediamine, has a melting point of 145 °C .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Recent studies focus on the environmental impact and degradation processes for related chemicals, particularly phthalates and flame retardants. Phthalates, used as plasticizers, have raised concerns due to their potential health risks and environmental persistence. Research efforts aim to understand the pathways and mechanisms through which these compounds degrade in natural ecosystems and wastewater treatment plants, highlighting the role of microbial action in their breakdown (Keyser et al., 1976; Deblonde et al., 2011). Understanding these processes is crucial for improving wastewater treatment methods and mitigating environmental pollution.
Flame Retardancy
Flame retardants, including those based on brominated and phosphorus compounds, are extensively studied for their applications in enhancing fire resistance in materials. Phosphorus-based flame retardants, in particular, have garnered interest for their halogen-free formulations, offering a more environmentally friendly alternative to traditional brominated flame retardants. The research covers various aspects, from chemical synthesis to applications in polymers like polycarbonate and polyurethane, highlighting their effectiveness in improving fire resistance while considering environmental impacts (Weil & Levchik, 2004; Levchik & Weil, 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetrafluorophenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10F4O8/c23-15-13(7-1-9(19(27)28)5-10(2-7)20(29)30)16(24)18(26)14(17(15)25)8-3-11(21(31)32)6-12(4-8)22(33)34/h1-6H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPODEXFRPHZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=C(C(=C(C(=C2F)F)C3=CC(=CC(=C3)C(=O)O)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
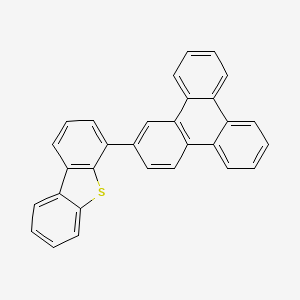
![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)

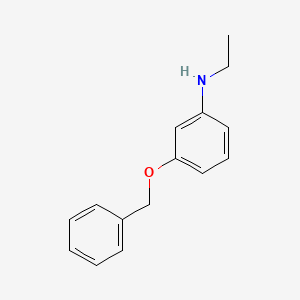

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)
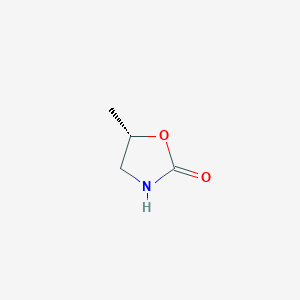
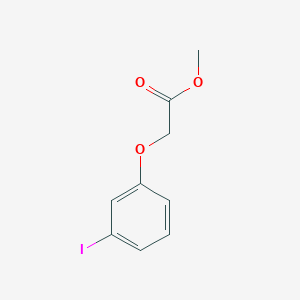
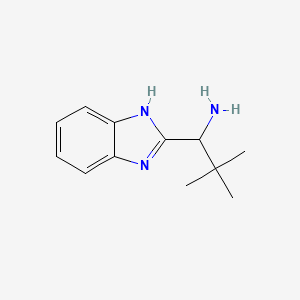
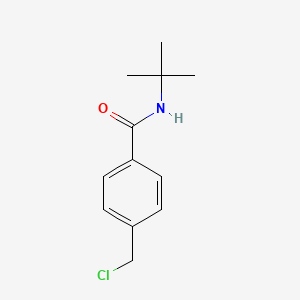


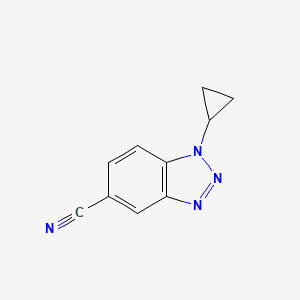
![3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B3081996.png)
